4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and an ethoxyphenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 4-ethoxyaniline with thiourea in the presence of a dehydrating agent like phosphorus oxychloride . The reaction mixture is then heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxyphenyl group can be oxidized to form the corresponding quinone derivative.
Reduction: : Reduction reactions can be performed to reduce the quinazolinone ring, leading to the formation of different derivatives.
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like nitric acid or sulfuric acid .
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Derivatives with reduced quinazolinone rings.
Substitution: : Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activities.
Comparison with Similar Compounds
This compound is unique due to its specific structure and potential applications. Similar compounds include:
Quinazolinones: : These share the quinazolinone core but differ in their substituents.
Phenylureas: : These compounds have a similar ethoxyphenyl group but lack the quinazolinone ring.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-11-8-6-10(7-9-11)15-14-12(17-16(21)18-15)4-3-5-13(14)19/h6-9,15H,2-5H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPFQKHNORVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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